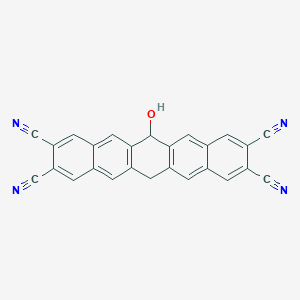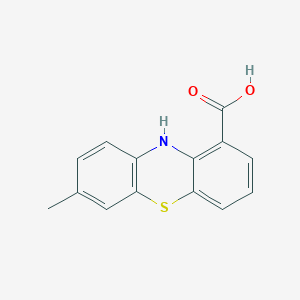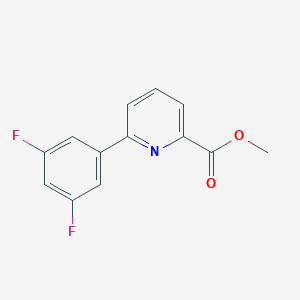![molecular formula C17H27N3O B14185272 Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]- CAS No. 852202-54-1](/img/structure/B14185272.png)
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- is a complex organic compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound is characterized by the presence of a urea group attached to a cyclohexyl ring and a phenylethyl group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- typically involves the reaction of N,N’-dimethylcyclohexane-1,2-diamine with phenylethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Various nucleophiles and electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.
科学研究应用
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism by which Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- exerts its effects involves interactions with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic chemistry.
N,N’-Dimethylcyclohexane-1,2-diamine: A precursor used in the synthesis of various urea derivatives.
Uniqueness
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- is unique due to its specific structural features, which confer distinct chemical and physical properties
属性
CAS 编号 |
852202-54-1 |
|---|---|
分子式 |
C17H27N3O |
分子量 |
289.4 g/mol |
IUPAC 名称 |
1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-[(1S)-1-phenylethyl]urea |
InChI |
InChI=1S/C17H27N3O/c1-13(14-9-5-4-6-10-14)18-17(21)19-15-11-7-8-12-16(15)20(2)3/h4-6,9-10,13,15-16H,7-8,11-12H2,1-3H3,(H2,18,19,21)/t13-,15+,16+/m0/s1 |
InChI 键 |
GAUGFRRXGGVIAU-NUEKZKHPSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)N[C@@H]2CCCC[C@H]2N(C)C |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2CCCCC2N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane](/img/structure/B14185197.png)
![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)

![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)



![6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14185242.png)


![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)


